Dimethyl 2,5-dimethylfuran-3,4-dicarboxylate
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Overview
Description
Dimethyl 2,5-dimethylfuran-3,4-dicarboxylate is a chemical compound with the molecular formula C10H12O5 It is a derivative of furan, a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,5-dimethylfuran-3,4-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of 5-hydroxymethylfurfural with ethyl esters and phosphotungstic acid . Another method includes the hydrogenation of dimethyl 2,5-furandicarboxylate using Ru-based catalysts supported on different supports such as HY, MgO, and Amberlyst-15 . This reaction typically occurs under conditions of 90°C and 3 MPa H2, yielding tetrahydrofuran-2,5-dicarboxylic acid dimethyl ester .
Industrial Production Methods
Industrial production of this compound often involves catalytic processes using metal catalysts like palladium, ruthenium, nickel, cobalt, copper, and iron . These methods are designed to optimize yield and efficiency while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,5-dimethylfuran-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Hydrogenation reactions can convert it into other furan derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include tetrahydrofuran-2,5-dicarboxylic acid dimethyl ester and other furan derivatives .
Scientific Research Applications
Dimethyl 2,5-dimethylfuran-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Research is ongoing to explore its potential biological activities and interactions.
Medicine: It may have applications in drug development and pharmaceutical research.
Industry: This compound is used in the production of bio-based polyamides and other polymers.
Mechanism of Action
The mechanism of action of dimethyl 2,5-dimethylfuran-3,4-dicarboxylate involves its interaction with various molecular targets and pathways. For example, in hydrogenation reactions, the compound interacts with metal catalysts to facilitate the addition of hydrogen atoms . The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.
Comparison with Similar Compounds
Similar Compounds
Dimethyl furan-2,5-dicarboxylate: A structural analog with similar properties and applications.
2,5-Dimethyl-3-furoic acid: Another furan derivative with distinct chemical properties.
Uniqueness
Dimethyl 2,5-dimethylfuran-3,4-dicarboxylate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it valuable in both research and industrial settings.
Properties
CAS No. |
14597-14-9 |
---|---|
Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
dimethyl 2,5-dimethylfuran-3,4-dicarboxylate |
InChI |
InChI=1S/C10H12O5/c1-5-7(9(11)13-3)8(6(2)15-5)10(12)14-4/h1-4H3 |
InChI Key |
RUAVVKQPXWELCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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